(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid
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Overview
Description
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the amino group, and protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions, protein modifications, and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glutaminase Inhibitor, Compound 968: A cell-permeable, reversible inhibitor of mitochondrial glutaminase with applications in cancer research.
Pregabalin Lactam Methylene Dimer: A compound with a specific structural formula used in pharmaceutical research.
Uniqueness
(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid is unique due to its specific structure, which includes a piperidine ring and a tert-butoxycarbonyl protecting group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C14H26N2O4 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)16-7-6-9(8-14(16,4)5)10(15)11(17)18/h9-10H,6-8,15H2,1-5H3,(H,17,18)/t9?,10-/m1/s1 |
InChI Key |
YUZSBAPGTNREHI-QVDQXJPCSA-N |
Isomeric SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)[C@H](C(=O)O)N)C |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)O)N)C |
Origin of Product |
United States |
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